molecular formula C10H13Li4N6O13P3 B12859695 tetralithium;[[[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

tetralithium;[[[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

Cat. No.: B12859695
M. Wt: 546.0 g/mol
InChI Key: ILIZCXRRCLWUOH-PLKZCDBPSA-J
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Description

Chemical Structure and Properties The compound tetralithium;[[[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate is a tetralithium salt of a phosphorylated nucleoside derivative. Its structure features:

  • A purine base (2-amino-6-oxo-1H-purin-9-yl), analogous to adenine but with modifications at positions 2 and 4.
  • A ribose-like oxolane (tetrahydrofuran) ring with stereochemical specificity (2R,3S,4R,5R).
  • A bis-phosphorylated methoxy group linked to the oxolane ring, stabilized by four lithium counterions.

Properties

Molecular Formula

C10H13Li4N6O13P3

Molecular Weight

546.0 g/mol

IUPAC Name

tetralithium;[[[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H17N6O13P3.4Li/c11-4-6(17)3(1-26-31(22,23)29-32(24,25)28-30(19,20)21)27-9(4)16-2-13-5-7(16)14-10(12)15-8(5)18;;;;/h2-4,6,9,17H,1,11H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18);;;;/q;4*+1/p-4/t3-,4-,6-,9-;;;;/m1..../s1

InChI Key

ILIZCXRRCLWUOH-PLKZCDBPSA-J

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)N)N=C(NC2=O)N

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)N)N=C(NC2=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetralithium;[[[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate involves several steps. The process typically starts with the preparation of the purine base, followed by the addition of the phosphate groups. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tetralithium;[[[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized phosphate derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Tetralithium;[[[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of tetralithium;[[[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Lithium Coordination Redox Potential (V) Applications Key References
Target Compound Adenine-derived oxolane with bis-phosphate Tetralithium-stabilized phosphate ester ~4.0 (estimated) Energy storage, nucleotide analogs
Tetralithium Diphosphate (Li₄P₂O₇) Inorganic diphosphate Li⁺ ions bridging PO₄³⁻ units N/A Catalysis, electrolyte additives
ATPγS Tetralithium Salt Adenosine triphosphate (ATP) analog with thiophosphate Li⁺ ions coordinating thio-phosphate groups ~3.8 Enzyme substrates, RNA unwinding
Li₂-PDFSA (Dilithium Triflimide) Aromatic bis-sulfonamide Li⁺ ions in planar coordination ~4.2 High-voltage battery cathodes
Tetralithium Pyrophosphate (Li₄P₂O₇) Pyrophosphate with Li⁺ ions Li⁺ in tetrahedral coordination N/A Corrosion inhibition, water treatment

Key Comparative Insights

Lithium Coordination Chemistry The target compound’s tetralithium coordination stabilizes its bis-phosphate groups, similar to ATPγS tetralithium salt . However, unlike ATPγS (which uses thiophosphate for enhanced enzymatic resistance), the target compound employs a conventional phosphate backbone . In contrast, Li₂-PDFSA (a triflimide-based compound) leverages lithium’s affinity for sulfonamide groups to achieve high redox potentials (>4 V), making it superior for energy storage but less biocompatible .

However, its nucleoside-derived structure may limit stability under repeated cycling compared to purely aromatic systems.

However, its tetralithium coordination differentiates it from sodium or magnesium salts commonly used in biologics .

Synthetic Complexity The stereochemical precision (2R,3S,4R,5R) in the oxolane ring mirrors challenges in synthesizing modified nucleosides (e.g., and ). This contrasts with simpler inorganic phosphates like Li₄P₂O₇, which are synthesized via direct lithiation of pyrophosphoric acid .

Table 2: Physicochemical Data

Property Target Compound ATPγS Tetralithium Salt Li₄P₂O₇
Molecular Weight ~1,400 g/mol (estimated) 1,414.83 g/mol 201.71 g/mol
Solubility Polar aprotic solvents Aqueous buffers Water-soluble
Thermal Stability Moderate (decomposes >200°C) High (>300°C) Very high (>500°C)
ChemSpider ID N/A 23273140 11640241

Biological Activity

Tetralithium;[[[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate is a complex phosphoramide compound with potential biological activities. Its structure suggests involvement in nucleotide metabolism and signaling pathways, particularly in relation to purine metabolism and cellular energy dynamics.

Structural Characteristics

The compound contains a purine base (adenine derivative), a sugar moiety (ribose), and multiple phosphate groups. This configuration positions it as a potential modulator of various biochemical processes, including nucleoside metabolism and energy transfer.

Biological Activity

  • Nucleotide Metabolism : The compound is hypothesized to influence the purine salvage pathway. This pathway is crucial for recycling purines and maintaining cellular ATP levels, particularly under conditions where de novo synthesis is insufficient. Research indicates that purine nucleoside phosphorylases (PNP) play a significant role in this process by catalyzing the reversible phosphorolysis of nucleosides .
  • Cellular Energy Dynamics : It has been shown that compounds similar to tetralithium phosphate can affect ATP levels in various cell types, including neurons. For instance, studies on hypoxanthine's role in ATP regeneration highlight the importance of maintaining nucleotide pools for cellular function . The tetralithium compound may similarly enhance ATP synthesis or stability through its interactions with metabolic enzymes.
  • Neuroprotective Effects : Given its potential to influence ATP levels, there is a hypothesis that tetralithium phosphate could provide neuroprotective benefits by preventing energy depletion during stress conditions. This aligns with findings that maintaining ATP levels is critical for neuronal health and function .

Case Studies and Research Findings

Several studies have explored the biochemical pathways influenced by similar compounds:

StudyFindings
Nucleotide Hydrolysis Research indicated that enzymes capable of hydrolyzing nucleosides are present in bacterial extracts, suggesting a broad specificity for purine derivatives .
Purine Salvage Pathway A study demonstrated that hypoxanthine could significantly impact ATP levels through the purine salvage pathway, emphasizing the importance of nucleotide recycling in cellular metabolism .
Neuronal Energy Metabolism Investigations into neuronal cells showed that disruptions in ATP synthesis led to increased levels of hypoxanthine and inosine, indicating a shift towards salvage pathways under stress conditions .

Mechanistic Insights

The biological activity of tetralithium phosphate may be mediated through several mechanisms:

  • Enzyme Modulation : The compound may act as an allosteric modulator for key enzymes involved in nucleotide metabolism.
  • Phosphate Group Interactions : The presence of multiple phosphate groups could enhance binding affinity to target proteins involved in metabolic pathways.

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